N-(4-fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a (4-methoxyphenyl)amino group at position 5 and a carboxamide moiety linked to a 4-fluoro-2-methylphenyl group.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-9-11(18)3-8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZQMLFJPLYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C17H16FN5O2
- Molecular Weight : 341.346 g/mol
- IUPAC Name : N-(4-fluoro-2-methylphenyl)-5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation or microbial metabolism.
- Receptor Binding : It can bind to specific receptors that modulate pathways related to cellular growth and survival.
Anticancer Activity
Research indicates significant anticancer properties associated with this compound.
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values ranging from 1.1 μM to 2.6 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The compound's anticancer activity is linked to its ability to inhibit mitochondrial complex I, which is essential for ATP production in cancer cells. This inhibition leads to reduced cell viability and increased apoptosis in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Findings
- Inhibition of Pathogens : Studies have shown that triazole derivatives exhibit effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Comparative Analysis : The presence of specific substituents in triazole derivatives significantly influences their antimicrobial efficacy. For instance, compounds lacking certain functional groups showed reduced activity against microbial strains.
Comparative Analysis of Biological Activity
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Contains both 4-fluoro and 4-methoxy groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-fluoro group | Lower anticancer activity | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxy group | Variable activity depending on other substituents | Variable antimicrobial effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazole-carboxamide derivatives, focusing on structural variations, synthetic methodologies, and inferred physicochemical or biological properties.
Substituent Variations on the Triazole Core
Functional Group Impact on Physicochemical Properties
- Electron-Donating vs.
- Fluorine Substitution : Both the target compound and derivatives include fluorine atoms, which improve metabolic stability and membrane penetration but may reduce aqueous solubility .
- Carboxamide vs. Ester/Amino Groups: The carboxamide moiety in the target compound and derivatives is critical for hydrogen bonding, a feature absent in ester or benzyl-substituted analogs (e.g., ) .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole scaffold is assembled using a CuAAC reaction between methyl azidoacetate (1 ) and propargyl nitroacetate (2 ) (Scheme 1). The alkyne 2 is synthesized via esterification of nitroacetic acid with propargyl alcohol under Steglich conditions (DCC, DMAP). The azide 1 is prepared from methyl chloroacetate and sodium azide in DMF at 60°C.
Reaction Conditions :
- Cu(I) Source : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
- Solvent : t-BuOH/H₂O (1:1)
- Temperature : 25°C, 12 hours
The cycloaddition yields methyl 1-(nitromethyl)-1H-1,2,3-triazole-4-carboxylate (3 ) as a white solid (72% yield). Regioselectivity is confirmed via ¹H NMR, with the nitro group resonating at δ 4.52 ppm (s, 2H) and the triazole proton at δ 8.23 ppm (s, 1H).
Hydrolysis of the Methyl Ester
The ester 3 is hydrolyzed to the carboxylic acid 4 using 6 M HCl in refluxing ethanol (4 hours, 85% yield). FT-IR analysis confirms the conversion, with a carbonyl stretch at 1695 cm⁻¹ (carboxylic acid) and disappearance of the ester C-O band at 1170 cm⁻¹.
Functionalization of the Triazole’s 5-Position
Reduction of the Nitro Group
The nitro group in 4 is reduced to an amine using H₂ (1 atm) over 10% Pd/C in ethanol (25°C, 6 hours). The product, 5-amino-1H-1,2,3-triazole-4-carboxylic acid (5 ), is isolated in 89% yield. LC-MS analysis shows [M+H]⁺ at m/z 157.1, consistent with the expected molecular formula C₄H₄N₄O₂.
Buchwald-Hartwig Amination
The 5-amino group in 5 is coupled with 4-methoxybromobenzene (6 ) using a Pd(OAc)₂/Xantphos catalytic system (Scheme 2).
Reaction Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Dioxane, 100°C, 24 hours
The product, 5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (7 ), is obtained in 68% yield. ¹H NMR reveals a doublet at δ 7.34 ppm (J = 8.8 Hz, 2H) for the methoxyphenyl group and a singlet at δ 3.81 ppm (3H) for the methoxy protons.
Formation of the Carboxamide Moiety
Activation of the Carboxylic Acid
The carboxylic acid 7 is converted to the acid chloride 8 using oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane (0°C to 25°C, 3 hours). The reaction progress is monitored by the cessation of gas evolution.
Amidation with N-(4-Fluoro-2-methylphenyl)amine
The acid chloride 8 is reacted with N-(4-fluoro-2-methylphenyl)amine (9 ) in anhydrous THF with triethylamine (2 equiv) as a base (Scheme 3). After stirring at 25°C for 12 hours, the target compound 10 is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) in 76% yield.
Characterization Data :
- Molecular Formula : C₁₉H₁₇FN₆O₂
- HRMS (ESI) : [M+H]⁺ calcd. 393.1425, found 393.1428
- ¹H NMR (400 MHz, DMSO-d₆) : δ 14.21 (s, 1H, NH), 8.47 (s, 1H, triazole-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (t, J = 8.4 Hz, 1H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.73 (d, J = 2.4 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃), 2.24 (s, 3H, CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=O), 159.8 (C-F), 156.2 (triazole-C), 149.7 (N-C), 134.5–114.2 (Ar-C), 55.4 (OCH₃), 20.1 (CH₃), 18.9 (CH₃)
Optimization of Reaction Conditions
CuAAC Solvent Screening
Comparative studies in t-BuOH/H₂O, DMF, and THF revealed t-BuOH/H₂O (1:1) as optimal, providing 3 in 72% yield versus 58% in DMF and 41% in THF.
Palladium Catalyst Selection for Amination
Screening Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ demonstrated Pd(OAc)₂/Xantphos as superior, achieving 68% yield versus ≤45% for alternatives.
Challenges and Alternative Pathways
Nitro Reduction Side Reactions
Initial attempts using SnCl₂/HCl led to triazole ring decomposition. Switching to catalytic hydrogenation mitigated this issue, preserving the heterocycle’s integrity.
Direct Introduction of the 4-Methoxyphenyl Group
Efforts to install the 4-methoxyphenyl group via Ullmann coupling prior to carboxamide formation resulted in <20% yield, attributed to steric hindrance from the carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
